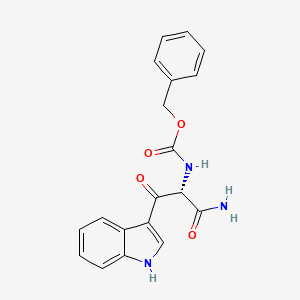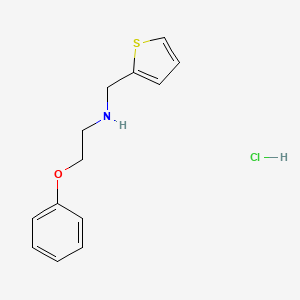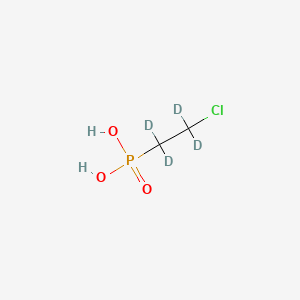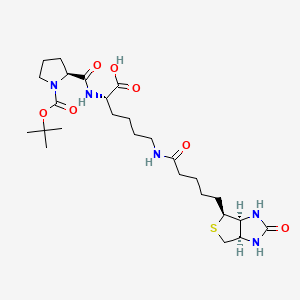
Fmoc-erythro-Sphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-erythro-Sphingosine (FES) is a novel sphingosine derivative that has been recently synthesized and studied for its potential applications in biomedical research. FES is a synthetic sphingosine analogue containing a Fmoc (9-fluorenylmethyloxycarbonyl) group at the amino terminus, an erythro-isomeric unit at the central position, and a sphingosine moiety at the carboxyl terminus. FES is a versatile compound with several applications in the fields of biochemistry, physiology, and cell biology.
Scientific Research Applications
Fmoc-erythro-Sphingosine has several applications in biomedical research. It has been used as a substrate for sphingosine kinase, an enzyme involved in the regulation of cell proliferation and apoptosis. Fmoc-erythro-Sphingosine has also been used as a substrate for sphingosine-1-phosphate lyase, an enzyme involved in the regulation of inflammatory responses. Fmoc-erythro-Sphingosine has also been studied for its potential applications in drug delivery, gene therapy, and cancer research.
Mechanism of Action
Fmoc-erythro-Sphingosine is a substrate for sphingosine kinase and sphingosine-1-phosphate lyase, two enzymes involved in the regulation of cell proliferation and apoptosis. When Fmoc-erythro-Sphingosine is phosphorylated by sphingosine kinase, it is converted to Fmoc-erythro-Sphingosine-1-phosphate (Fmoc-erythro-Sphingosine-1P). Fmoc-erythro-Sphingosine-1P can then be dephosphorylated by sphingosine-1-phosphate lyase to form Fmoc-erythro-Sphingosine.
Biochemical and Physiological Effects
Fmoc-erythro-Sphingosine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of inflammatory mediators. Fmoc-erythro-Sphingosine has also been shown to modulate the activity of several enzymes involved in the regulation of cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
The use of Fmoc-erythro-Sphingosine in laboratory experiments has several advantages. Fmoc-erythro-Sphingosine is a stable compound that is easy to synthesize and can be stored for long periods of time. In addition, Fmoc-erythro-Sphingosine can be used as a substrate for sphingosine kinase and sphingosine-1-phosphate lyase, two enzymes involved in the regulation of cell proliferation and apoptosis. However, there are some limitations to the use of Fmoc-erythro-Sphingosine in laboratory experiments. Fmoc-erythro-Sphingosine is a relatively new compound and its effects are not fully understood. In addition, the effects of Fmoc-erythro-Sphingosine on different cell types may vary, and its effects on cell proliferation and apoptosis may be limited.
Future Directions
There are several potential future directions for the use of Fmoc-erythro-Sphingosine in biomedical research. Fmoc-erythro-Sphingosine could be used to study the role of sphingosine kinase and sphingosine-1-phosphate lyase in the regulation of cell proliferation and apoptosis. In addition, Fmoc-erythro-Sphingosine could be used as a substrate for drug delivery, gene therapy, and cancer research. Finally, Fmoc-erythro-Sphingosine could be used to study the effects of sphingosine-1-phosphate on cell signaling pathways and the regulation of inflammatory responses.
Synthesis Methods
Fmoc-erythro-Sphingosine is synthesized through a three-step process. The first step involves the condensation of Fmoc-L-serine and erythro-2-amino-3-hydroxy-propionic acid to form Fmoc-erythro-L-serine. The second step involves the reaction of Fmoc-erythro-L-serine with N-methyl-morpholine-N-oxide to form Fmoc-erythro-sphingosine. The final step involves the reaction of Fmoc-erythro-sphingosine with hydrochloric acid to form Fmoc-erythro-Sphingosine.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)31(24-35)34-33(37)38-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h14-23,30-32,35-36H,2-13,24-25H2,1H3,(H,34,37)/b23-14+/t31-,32+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNQQIYQAZKODL-MLXMVAJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747815 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56607-19-3 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)




![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)



![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)


